molecular formula C10H14ClNO B2597822 (R)-1-(benzylamino)-3-chloropropan-2-ol CAS No. 278788-93-5

(R)-1-(benzylamino)-3-chloropropan-2-ol

Cat. No.: B2597822
CAS No.: 278788-93-5
M. Wt: 199.68
InChI Key: XNPBVLLNKJHQAO-JTQLQIEISA-N
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Description

®-1-(benzylamino)-3-chloropropan-2-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a benzylamino group and a chloropropanol moiety, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(benzylamino)-3-chloropropan-2-ol typically involves the reaction of benzylamine with an appropriate chloropropanol derivative under controlled conditions. One common method includes the nucleophilic substitution reaction where benzylamine reacts with 3-chloropropan-2-ol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like methanol or ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ®-1-(benzylamino)-3-chloropropan-2-ol may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-1-(benzylamino)-3-chloropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or cyanides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent in solvents like dichloromethane or acetone.

    Reduction: LiAlH4 or NaBH4 in solvents like ether or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of bases such as NaOH or K2CO3 in solvents like methanol or ethanol.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

®-1-(benzylamino)-3-chloropropan-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral auxiliaries.

    Biology: Employed in the study of enzyme-substrate interactions and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(benzylamino)-3-chloropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the chloropropanol moiety can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(benzylamino)propan-1-ol
  • ®-1-(benzylamino)-3-methoxypropan-2-ol
  • ®-1-(benzylamino)-3-hydroxypropan-2-ol

Uniqueness

®-1-(benzylamino)-3-chloropropan-2-ol is unique due to the presence of both a benzylamino group and a chloropropanol moiety, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2R)-1-(benzylamino)-3-chloropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c11-6-10(13)8-12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPBVLLNKJHQAO-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC[C@H](CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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